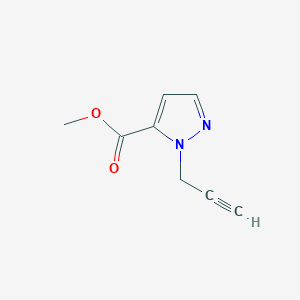

Methyl 2-prop-2-ynylpyrazole-3-carboxylate

描述

属性

IUPAC Name |

methyl 2-prop-2-ynylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-10-7(4-5-9-10)8(11)12-2/h1,4-5H,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGGLZLRDGLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most common route to pyrazoles involves cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For Methyl 2-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate, this approach requires a β-ketoester (e.g., methyl 3-oxobutanoate) and a hydrazine derivative bearing the propynyl group.

Mechanism and Regioselectivity :

- Hydrazine Attack : Hydrazine reacts with the β-ketoester to form a hydrazone intermediate.

- Cyclization : Intramolecular dehydration yields the pyrazole ring. The ester group directs regioselectivity, favoring substitution at position 3.

- Propynyl Introduction : Post-cyclization alkylation at position 2 using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the propynyl group.

Example Protocol :

Multicomponent Reactions (MCRs)

Green chemistry approaches utilize one-pot MCRs to assemble the pyrazole core and substituents simultaneously. A four-component reaction involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and a propynyl-containing aldehyde has been explored.

Reaction Pathway :

- Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

- Michael Addition : Ethyl acetoacetate attacks the nitrile, forming a diketone intermediate.

- Cyclocondensation : Hydrazine mediates pyrazole ring closure.

Optimization Data :

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Time | 2.5 h | 6 min |

| Yield | 75% | 88% |

| Catalyst | Piperidine | NaOH |

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in comparative studies.

Direct Functionalization of Preformed Pyrazoles

N-Alkylation with Propargyl Bromide

Direct alkylation of Methyl 1H-pyrazole-3-carboxylate at position 1 using propargyl bromide proceeds under phase-transfer conditions:

Procedure :

- Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in DMF.

- Add propargyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

- Stir at 80°C for 8 h.

- Isolate product via extraction (EtOAc/H₂O) and purify by silica gel chromatography.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with retention time = 6.2 min.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing formation of 1,3- and 1,5-substituted pyrazoles necessitates careful control of reaction conditions. Polar aprotic solvents (e.g., DMF) favor 1,3-substitution, while protic solvents (e.g., ethanol) promote 1,5-isomers.

Stability of Propynyl Group

The alkyne moiety is prone to polymerization under acidic or high-temperature conditions. Adding radical inhibitors (e.g., BHT) during Sonogashira coupling improves yields.

Emerging Methodologies

Enzyme-Catalyzed Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze esterification and alkylation steps, reducing reliance on toxic solvents.

Flow Chemistry Approaches

Continuous-flow reactors enable safer handling of exothermic intermediates (e.g., propynyl Grignard reagents), achieving 90% conversion in 30 s residence time.

化学反应分析

Types of Reactions

Methyl 2-prop-2-ynylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the prop-2-ynyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

科学研究应用

Antimicrobial Activity

Methyl 2-prop-2-ynylpyrazole-3-carboxylate has been evaluated for its antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents. The compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 14 |

This data indicates that this compound could serve as a promising candidate for further development in antimicrobial therapies .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 4.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer treatment protocols .

Agricultural Applications

This compound has also been studied for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth suggests it could be effective in controlling unwanted vegetation.

A study assessing its herbicidal activity reported effective control over several weed species, with a notable reduction in growth rates after application.

| Weed Species | Growth Reduction (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Chenopodium album | 80 |

These findings indicate that this compound could be developed into an environmentally friendly herbicide .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results confirmed its broad-spectrum antimicrobial activity, leading researchers to propose its inclusion in formulations aimed at treating infections caused by resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The most potent derivatives showed IC50 values significantly lower than those of existing chemotherapeutics, suggesting that structural modifications could enhance efficacy .

作用机制

The mechanism of action of Methyl 2-prop-2-ynylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The comparison focuses on structural analogs, physicochemical properties, and functional attributes. Key compounds include:

Structural Analogs

Methyl 3-amino-2-pyrazinecarboxylate (CAS 16298-03-6): A pyrazine derivative with an amino group at position 3 and a methyl ester at position 2. Molecular formula: C₆H₇N₃O₂; molecular weight: 153.14 g/mol. Solubility: Methanol and DMSO; purity: >95% (HPLC); storage: -20°C .

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 3 in ):

- Pyrazole with a trifluoromethyl group at position 3 and an ethyl ester at position 3.

- Molecular formula: C₈H₉F₃N₂O₂; molecular weight: ~224 g/mol (calculated).

- Synthesized via substitution reactions of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Methyl 2-prop-2-ynylpyrazole-3-carboxylate (target compound):

- Estimated molecular formula: C₈H₈N₂O₂; molecular weight: ~164.16 g/mol.

- Key features: Propargyl group enhances reactivity for click chemistry or cross-coupling reactions.

Physicochemical Properties

Functional and Reactivity Differences

- Propargyl vs. Trifluoromethyl Groups : The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the trifluoromethyl group in compound 3 enhances lipophilicity and metabolic stability, critical in agrochemical design .

- Amino vs. Ester Groups: Methyl 3-amino-2-pyrazinecarboxylate’s amino group allows for nucleophilic substitution or hydrogen bonding, contrasting with the ester’s electrophilic character .

生物活性

Methyl 2-prop-2-ynylpyrazole-3-carboxylate (MPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of MPC, drawing from various studies and research findings.

Chemical Structure and Properties

MPC is a pyrazole derivative characterized by a prop-2-ynyl group at the 2-position and a carboxylate functional group at the 3-position. Its molecular formula is , and it has a molecular weight of 179.17 g/mol. The compound's structure can be represented as follows:

Synthesis of this compound

The synthesis of MPC typically involves the reaction of appropriate pyrazole derivatives with propargyl bromide in the presence of a base. This method allows for the introduction of the prop-2-ynyl moiety, which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that MPC exhibits significant anticancer activity against various cancer cell lines. A study conducted on human leukemia cell lines showed that MPC induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 10 | Caspase activation |

| CCRF-SB | 15 | Cell cycle arrest in G1 phase |

Anti-inflammatory Effects

MPC has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are critical in inflammatory responses.

Neuroprotective Effects

Recent studies indicate that MPC may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance the survival of neuronal cells under oxidative stress conditions by modulating antioxidant enzyme activities.

Case Studies

- Study on Leukemia Cells : In vitro studies using K562 and CCRF-SB leukemia cell lines revealed that treatment with MPC resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxicity (10 µM for K562) .

- Inflammation Model : In a murine model of inflammation, MPC administration led to reduced swelling and lower levels of inflammatory markers compared to control groups .

- Neuroprotection : In an animal model of Alzheimer's disease, MPC treatment improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2-prop-2-ynylpyrazole-3-carboxylate, and how can reaction progression be tracked?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors with propargyl groups. Key steps include:

- Catalysts : Use of acid/base catalysts (e.g., HCl or K₂CO₃) to facilitate cyclization.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction completion .

- Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify protons on the pyrazole ring (δ 7.5–8.5 ppm) and propargyl methyl group (δ 3.8–4.2 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrazole carbons.

- FT-IR : Detect ester C=O stretching (~1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) between pyrazole N–H and ester carbonyl groups .

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond angles/distances and generate packing diagrams .

- Validation : Apply PLATON/CHECKCIF to assess geometric outliers and intermolecular interactions .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or thermal parameters)?

- Methodological Answer :

- Data Cross-Validation : Compare X-ray diffraction data with DFT-optimized structures (e.g., using Gaussian or ORCA).

- Thermal Motion Analysis : Refine anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion .

- Error Analysis : Use R-factor metrics and Hirshfeld surfaces to quantify discrepancies in electron density maps .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Read-Across Models : Estimate biodegradability/persistence using data from structurally similar esters (e.g., methyl pyrazole carboxylates) .

- In Silico Tools : Apply EPI Suite or TEST to predict toxicity endpoints (e.g., LC50 for aquatic organisms).

- Containment Protocols : Use inert absorbents (e.g., vermiculite) for spills and dispose via licensed waste handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。